2-(6-Ethyl-4-oxo-1,4-dihydroquinazolin-2-yl)acetonitrile
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Overview
Description
2-(6-Ethyl-4-oxo-1,4-dihydroquinazolin-2-yl)acetonitrile is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties .
Preparation Methods
The synthesis of 2-(6-Ethyl-4-oxo-1,4-dihydroquinazolin-2-yl)acetonitrile typically involves multi-step reactions. One common method includes the reaction of ethyl 3,3-diethoxyacrylate with benzenecarboximidic acid, 2-amino- (9CI) under specific conditions . Industrial production methods may vary, but they often aim to optimize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
2-(6-Ethyl-4-oxo-1,4-dihydroquinazolin-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles, leading to the formation of substituted quinazolinones.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(6-Ethyl-4-oxo-1,4-dihydroquinazolin-2-yl)acetonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application .
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
- Ethyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate
- 4-(3-(4-chlorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazolin-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
These compounds share structural similarities but may differ in their specific biological activities and applications .
Properties
Molecular Formula |
C12H11N3O |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-(6-ethyl-4-oxo-3H-quinazolin-2-yl)acetonitrile |
InChI |
InChI=1S/C12H11N3O/c1-2-8-3-4-10-9(7-8)12(16)15-11(14-10)5-6-13/h3-4,7H,2,5H2,1H3,(H,14,15,16) |
InChI Key |
BGBZMTFZQOVBIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(NC2=O)CC#N |
Origin of Product |
United States |
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